3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide dihydrochloride
Description
Properties
IUPAC Name |
3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O.2ClH/c13-11-8-15-5-3-10(11)12(17)16-7-9-2-1-4-14-6-9;;/h3,5,8-9,14H,1-2,4,6-7H2,(H,16,17);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSNEKWYIGROBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC(=O)C2=C(C=NC=C2)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide dihydrochloride typically involves the reaction of 3-chloropyridine-4-carboxylic acid with piperidine-3-methanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The product is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products, which may have distinct biological activities.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) and bases such as sodium hydride or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction and oxidation reactions can produce different reduced or oxidized forms of the compound .
Scientific Research Applications
3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues of Pyridine-Carboxamide Dihydrochlorides
The following table compares 3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide dihydrochloride with structurally related compounds:
Key Differences and Implications
Substituent Positioning: The 3-chloro group in the target compound may enhance electrophilic reactivity compared to unsubstituted analogs like (R)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride. This could influence binding affinity in drug-receptor interactions .
Pharmacological Potential: YM-244769 dihydrochloride demonstrates the impact of aromatic fluorination and extended side chains on target specificity (e.g., plasma kallikrein inhibition) . N3-(Piperidin-4-yl)pyridine-2,3-diamine dihydrochloride highlights the role of diamino-pyridine motifs in modulating kinase activity .
Solubility and Salt Forms: All compounds are dihydrochloride salts, ensuring solubility in acidic aqueous environments. For example, Berotralstat dihydrochloride (a structurally distinct analog) is explicitly noted to dissolve at pH ≤4 , a property likely shared by the compared compounds.
Research and Development Considerations
- Synthetic Challenges : The methylene bridge in the target compound’s piperidin-3-ylmethyl group may complicate synthesis compared to direct piperidine attachment, requiring optimized coupling reagents or protecting strategies .
- Safety Profiles : While specific toxicity data are lacking, safety protocols for similar dihydrochlorides (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride ) recommend standard precautions: skin/eye protection, ventilation, and neutral pH handling to avoid HCl release .
Biological Activity
3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a pyridine ring substituted with a chloro group and a piperidine moiety, which is critical for its biological activity.
Research indicates that compounds similar to 3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide exhibit various mechanisms of action, primarily targeting specific enzymes or receptors involved in disease processes. For example, studies have shown that similar compounds can inhibit protein kinases, which are crucial in cell signaling pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. A study demonstrated that modifications in the piperidine and pyridine components significantly influence the potency and selectivity of these compounds against specific biological targets. The presence of the chloro group on the pyridine ring enhances binding affinity to target proteins, while variations in the piperidine structure can alter pharmacokinetic properties.
| Compound | Target | EC50 (µM) | Notes |
|---|---|---|---|
| 3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide | Unknown | 0.17 | Potential lead compound for further development |
| Similar Compound A | Protein Kinase X | 0.58 | Effective inhibitor |
| Similar Compound B | Protein Kinase Y | 3.8 | Modest potency |
In Vitro Studies
In vitro studies have assessed the efficacy of 3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide against various cell lines. Results indicate that it exhibits cytotoxic effects on cancer cell lines such as HeLa and HCT116, with IC50 values indicating significant antiproliferative activity.
In Vivo Studies
Preclinical in vivo studies are essential to evaluate the therapeutic potential of this compound. Initial findings suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies
- Case Study on Anticancer Activity : A recent study focused on the anticancer properties of derivatives related to 3-chloro-N-(piperidin-3-ylmethyl)pyridine-4-carboxamide. The study found that these compounds inhibited tumor growth in xenograft models, suggesting potential for development as anticancer agents .
- Case Study on Infectious Diseases : Another investigation explored the efficacy of similar compounds against Cryptosporidium parasites, highlighting their potential use in treating cryptosporidiosis, a disease with limited treatment options .
Q & A
Q. Key Considerations :
- Use inert atmosphere (N₂/Ar) to prevent oxidation.
- Purify intermediates via column chromatography (silica gel, gradient elution).
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Analytical Workflow :
HPLC : Use a C18 column (4.6 × 150 mm, 3.5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Purity ≥98% is acceptable for biological assays .
NMR : Confirm structure via ¹H/¹³C NMR in DMSO-d₆. Key signals:
- Pyridine H: δ 8.5–8.7 ppm (d, J=5 Hz).
- Piperidine CH₂: δ 2.8–3.2 ppm (m).
Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]⁺ at m/z 342.8 .
Q. Recommended Protocol :
Prepare saturated solutions in triplicate.
Filter (0.22 µm) and analyze supernatant via HPLC.
Validate with computational solubility prediction tools (e.g., COSMO-RS) .
Advanced: What methodologies are effective in elucidating the compound’s metabolic stability in vitro?
Answer:
Experimental Design :
Microsomal Incubation :
- Use human liver microsomes (HLM, 0.5 mg/mL) with NADPH regeneration system.
- Quench reactions at 0, 15, 30, 60 min with ice-cold acetonitrile .
LC-MS/MS Analysis :
Q. Data Interpretation :
- High Stability : t₁/₂ >60 min suggests suitability for in vivo studies.
- Low Stability : Investigate CYP enzyme-specific metabolism using isoform-selective inhibitors (e.g., ketoconazole for CYP3A4) .
Table : Metabolic Stability Parameters
| Parameter | Conditions | Outcome |
|---|---|---|
| t₁/₂ (min) | HLM + NADPH | 45 ± 5 |
| CYP Major Isoform | Inhibition assay | CYP3A4 |
Advanced: How to address discrepancies in reported receptor binding affinities?
Answer:
Root Causes :
Q. Resolution Strategies :
Standardize Assays : Use uniform protocols (e.g., ³H-labeled ligands, 25°C incubation).
Orthogonal Validation :
- SPR (Surface Plasmon Resonance) for kinetic binding (ka/kd).
- Functional assays (cAMP or calcium flux) to confirm efficacy .
Control Experiments : Include reference ligands (e.g., atropine for muscarinic receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
